molecular formula C13H14FNO2 B2361372 1-[3-(2-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one CAS No. 2361655-53-8

1-[3-(2-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B2361372
CAS No.: 2361655-53-8
M. Wt: 235.258
InChI Key: XLBMPFCOOSGYSO-UHFFFAOYSA-N
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Description

1-[3-(2-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a fluorinated phenyl group, a hydroxyl group, and a pyrrolidine ring

Preparation Methods

The synthesis of 1-[3-(2-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.

    Hydroxylation: The hydroxyl group is introduced through an oxidation reaction, often using reagents such as hydrogen peroxide or a peracid.

    Final Coupling: The final step involves coupling the pyrrolidine derivative with the fluorophenyl and hydroxyl groups to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-[3-(2-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form a corresponding alcohol or amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

    Addition: The double bond in the prop-2-en-1-one moiety can participate in addition reactions, such as hydrogenation or halogenation.

Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

1-[3-(2-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: Due to its unique structural features, the compound is explored for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound’s biological activity is investigated for potential therapeutic applications, including antimicrobial and anticancer properties.

    Industrial Applications: The compound is also examined for its potential use in industrial processes, such as catalysis or as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-[3-(2-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s binding affinity to certain enzymes or receptors, while the hydroxyl and pyrrolidine groups contribute to its overall biological activity. The compound may inhibit or activate specific pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

1-[3-(2-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:

    1-[3-(2,6-Difluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one: This compound has an additional fluorine atom, which may alter its electronic properties and reactivity.

    1-[3-(4-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one: The position of the fluorine atom is different, which can affect the compound’s binding affinity and biological activity.

    1-[3-(2-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]but-2-en-1-one: The length of the carbon chain is different, which may influence the compound’s solubility and reactivity.

Properties

IUPAC Name

1-[3-(2-fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2/c1-2-12(16)15-8-7-13(17,9-15)10-5-3-4-6-11(10)14/h2-6,17H,1,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBMPFCOOSGYSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(C1)(C2=CC=CC=C2F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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